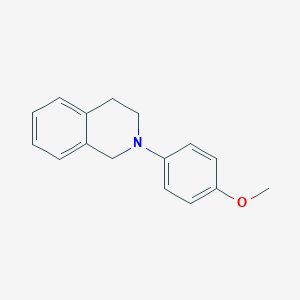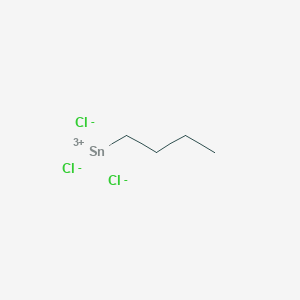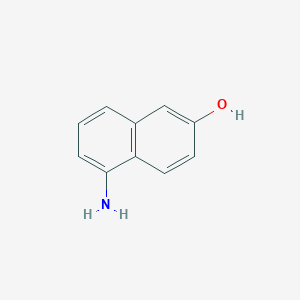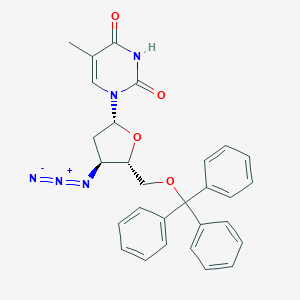
4-((3-氯-4-甲氧基苄基)氨基)-2-(甲硫基)嘧啶-5-羧酸乙酯
概述
描述
Synthesis Analysis
The synthesis of similar pyrimidine derivatives involves multistep reactions, typically starting from simple precursors through cyclocondensation or nucleophilic substitution reactions. For example, Mohamed et al. (2021) described a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, highlighting the diversity in pyrimidine synthesis strategies (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic techniques and, in some cases, X-ray crystallography. Huang et al. (2020) utilized density functional theory (DFT) alongside X-ray crystallography to elucidate the structure of a pyrimidine derivative, emphasizing the importance of these methods in confirming molecular configurations (Huang et al., 2020).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, which can lead to a wide array of products. Shadbolt and Ulbricht (1967) explored nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, revealing the versatility and reactivity of these compounds (Shadbolt & Ulbricht, 1967).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal and molecular structure analysis often involves X-ray diffraction techniques, providing insights into the compounds' stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental to understanding and applying pyrimidine derivatives. Studies like those conducted by Yavari et al. (2002) on the Mitsunobu reaction of pyrimidine derivatives, showcase the chemical versatility and potential applications of these compounds (Yavari et al., 2002).
科学研究应用
新型化合物的合成
研究重点是合成新型嘧啶衍生物和相关的稠合体系,这些衍生物和体系因其潜在的生物活性而受到关注。例如,Bakhite 等人 (2005) 开发了合成四氢吡啶并噻吩并嘧啶衍生物的方法,这些衍生物可用作进一步化学转化的合成子 (Bakhite, Al‐Sehemi, & Yamada, 2005).
抗肿瘤活性
研究还探索了嘧啶-5-羧酸衍生物的抗肿瘤特性。Grigoryan 等人 (2008) 研究了具有潜在抗肿瘤特性的 4-氨基和 4-甲氧基-6-氯嘧啶的合成,突出了这些化合物在开发癌症治疗中的相关性 (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).
微波介导合成
已经报道了在无溶剂条件下微波辅助合成新型嘧啶并[1,2-a]嘧啶,展示了一种创建这些化合物的有效方法,该方法可用于合成相关结构 (Eynde, Hecq, Kataeva, & Kappe, 2001).
细胞毒性和抗癌评估
已经合成新型吡唑并[1,5-a]嘧啶衍生物并评估了它们对各种癌细胞系的细胞毒性活性,为开发新的抗癌剂提供了基础。这项研究显示了嘧啶衍生物在癌症治疗中的潜力 (Hassan, Hafez, & Osman, 2014).
高效合成技术
已经报道了 2-甲硫基乙酯和 2-苄硫基乙酯-6-甲基(芳基)嘧啶-4-羧酸及其衍生物的高效合成技术,突出了嘧啶衍生物化学合成中的进展 (Zanatta, Fortes, Bencke, Marangoni, Camargo, Fantinel, Bonacorso, & Martins, 2015).
属性
IUPAC Name |
ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-4-23-15(21)11-9-19-16(24-3)20-14(11)18-8-10-5-6-13(22-2)12(17)7-10/h5-7,9H,4,8H2,1-3H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOQDGSMJNYRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C=C2)OC)Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621709 | |
| Record name | Ethyl 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate | |
CAS RN |
330785-81-4 | |
| Record name | Ethyl 4-[[(3-chloro-4-methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330785-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330785814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylthio)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)







![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)